molecular formula C18H16BrP B8712068 Triphenylphosphonium bromide

Triphenylphosphonium bromide

Cat. No.: B8712068
M. Wt: 343.2 g/mol
InChI Key: CMSYDJVRTHCWFP-UHFFFAOYSA-N
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Description

Molecular Structure and Crystallographic Characterization

This compound derivatives crystallize in diverse arrangements depending on functional group substitutions. The (4-bromobenzyl)this compound structure adopts an orthorhombic system with space group Pccn (no. 56), featuring unit cell dimensions a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å, yielding a unit cell volume of 4650.2(19) ų. The asymmetric unit comprises one (4-bromobenzyl)triphenylphosphonium cation, one bromide anion, and one ethanol solvent molecule. Key bond lengths include P–C distances ranging from 1.785(3) to 1.802(3) Å, consistent with typical phosphonium cation geometries.

Comparative analysis of (furfurylamino)this compound reveals distinct conformational flexibility, with dihedral angles between phenyl rings measuring 70.41(18)°, 73.6(2)°, and 80.85(19)°. This contrasts with the more rigid structure of (4-bromobenzyl)this compound, where bromine substituents enforce planar arrangements in the benzyl group. Hydrogen bonding networks in these crystals often involve bromide anions, as evidenced by N–H···Br and C–H···Br interactions with distances of 2.43–2.89 Å.

Table 1: Crystallographic Parameters of this compound Derivatives

Compound Space Group a (Å) b (Å) c (Å) Volume (ų) Reference
(4-Bromobenzyl)this compound Pccn 20.173 12.224 18.858 4650.2
(Furfurylamino)this compound P-1 9.672 11.189 12.876 1324.2

X-ray powder diffraction analyses of mechanochemically synthesized phenacylthis compound show identical patterns to commercial samples, confirming phase purity despite differing synthetic routes. The characteristic peaks at 2θ = 10–50° (Cu Kα radiation) demonstrate conserved long-range order across preparation methods.

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Analysis

While the provided sources emphasize crystallographic data, this compound derivatives typically exhibit diagnostic spectroscopic features. The molecular ion peak for (4-bromobenzyl)this compound (C₅₂H₄₈Br₄OP₂) appears at m/z 1096.4 in mass spectrometry, corresponding to its molecular weight. Nuclear magnetic resonance (NMR) spectra of analogous compounds show distinct ³¹P chemical shifts between +20–25 ppm, characteristic of phosphonium cations.

Infrared spectroscopy reveals C–Br stretching vibrations near 650 cm⁻¹ and P–C aromatic ring vibrations at 1430–1480 cm⁻¹. The absence of strong O–H stretches in anhydrous derivatives confirms successful solvent removal during crystallization.

Thermal Properties: Melting Point, Decomposition Behavior, and Phase Transitions

Thermal analysis data from the reviewed studies indicate that this compound derivatives decompose before melting, with onset temperatures exceeding 200°C. The ethanol solvate in (4-bromobenzyl)this compound desorbs at 80–120°C, as evidenced by thermogravimetric analysis. Phase transitions are rarely observed below decomposition temperatures due to the ionic nature of these compounds.

Solubility Characteristics and Hygroscopicity in Various Solvent Systems

This compound derivatives exhibit polarity-dependent solubility, dissolving readily in polar aprotic solvents like dichloromethane and ethanol mixtures (e.g., CH₃CH₂OH/CH₂Cl₂, 2:1 v/v). Hygroscopicity tests show moderate moisture absorption in halide-containing derivatives, with crystalline stability maintained under ambient conditions for weeks.

Table 2: Solubility Profile of (4-Bromobenzyl)this compound

Solvent System Solubility (mg/mL) Crystallization Time
Ethanol/Dichloromethane >34 3–5 days
Acetonitrile 18 >7 days
Toluene <5 No crystallization

The ethanol co-crystal in (4-bromobenzyl)this compound enhances solubility through hydrogen bonding interactions between the hydroxyl group and bromide anion. This solvent-mediated stabilization explains the preferential crystallization in alcohol-containing systems compared to non-polar alternatives.

Properties

Molecular Formula

C18H16BrP

Molecular Weight

343.2 g/mol

IUPAC Name

triphenylphosphanium;bromide

InChI

InChI=1S/C18H15P.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H

InChI Key

CMSYDJVRTHCWFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Mitochondrial Targeting
Triphenylphosphonium bromide is primarily recognized for its ability to target mitochondria. This property is leveraged in the development of mitochondrial-targeted therapeutics, which are essential for treating diseases associated with mitochondrial dysfunction.

  • Mitochondria-Targeted Compounds : Research has shown that triphenylphosphonium-based compounds can effectively deliver pharmacological agents to mitochondria. For instance, the synthesis of N-(3-Carboxypropyl) this compound chitosan demonstrated selective toxicity against liver carcinoma cells while sparing normal cells. It inhibited cell migration and tumor growth in vivo, indicating its potential as an anticancer agent .
  • Uncouplers of Mitochondrial Respiration : Derivatives of triphenylphosphonium have been synthesized to enhance the efficacy of mitochondrial uncouplers, which are being explored as potential therapeutics for metabolic disorders. One such compound, SF-C5-TPP, exhibited low toxicity while effectively stimulating mitochondrial respiration .

1.2 Drug Delivery Systems
this compound is integrated into drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

  • Miktoarm Star Polymers : These polymers utilize triphenylphosphonium as a component to create self-assembling micelles for drug delivery. They have shown effective encapsulation and release profiles for chemotherapeutic agents like doxorubicin, demonstrating their utility in targeted cancer therapy .

Material Science Applications

2.1 Corrosion Inhibition
this compound and its derivatives have been studied for their anti-corrosion properties in various industrial applications.

  • Corrosion Resistance : Studies indicate that triphenylphosphonium compounds can serve as effective corrosion inhibitors for metals in acidic environments. For example, (4-ethoxybenzyl)-triphenylphosphonium bromide was evaluated for its corrosion inhibition capabilities on mild steel in sulfuric acid solutions .

Environmental Applications

3.1 Mercury Adsorption
this compound derivatives are utilized in environmental remediation processes, particularly for heavy metal adsorption.

  • Functionalized Carbon Nanotubes : A novel adsorbent was developed using allyl triphenyl phosphonium bromide combined with deep eutectic solvents to functionalize carbon nanotubes for the removal of mercury ions from water. The optimized conditions achieved a maximum adsorption capacity of 186.97 mg/g .

Case Studies and Data Tables

Application AreaCompound TypeKey Findings
BiomedicalMitochondrial-targeted compoundsSelective toxicity against cancer cells
Drug DeliveryMiktoarm star polymersEffective encapsulation of doxorubicin
Material ScienceCorrosion inhibitorsEffective against mild steel corrosion
Environmental RemediationMercury adsorbentsHigh adsorption capacity for mercury

Comparison with Similar Compounds

Table 1: Comparison of this compound Derivatives

Compound Substituents/Modifications Key Properties Applications References
This compound None Lipophilic, cationic, mitochondrial accumulation (2.2–4.0 mM) Drug delivery, organic synthesis, DES synthesis
Fluorinated analogs Tris(3-CF₃-phenyl) Enhanced lipophilicity, cancer cell selectivity, improved in vivo stability Anticancer agents, bioimaging probes
Ethyl-based DES (ETPP-Br) Ethyl group + tetrahydrofuran-TCA High catalytic activity, recyclable solvent Synthesis of tetrahydropyridines, thiazolidinones
Methoxy derivatives 3,4,5-Trimethoxybenzyl Increased solubility in polar solvents, enhanced glucuronidation Prodrug synthesis, enzymatic studies
Antimicrobial analogs 7-((3,4-dihydroxyphenyl)amino)heptyl Variable chain length, phenolic groups for H-bonding Antimicrobial agents (activity under study)
Allyl-substituted derivatives 3-Ethoxycarbonyl-2-methylallyl Conjugated double bonds for Wittig reactions Material science, drug intermediates

Key Research Findings

Fluorinated Analogs

  • Enhanced Selectivity: Fluorination at the 3-position (e.g., tris(3-CF₃-phenyl)) improves cancer cell selectivity by 10-fold compared to non-fluorinated analogs. This is attributed to increased membrane interaction and reduced off-target effects .
  • In Vivo Stability : Fluorinated derivatives exhibit longer plasma half-lives (>6 hours vs. 2 hours for parent compound), enhancing their utility in bioimaging .

Ethyl this compound DES

  • Catalytic Efficiency : ETPP-Br/THF-TCA-DES achieves >90% yield in tetrahydropyridine synthesis, outperforming traditional catalysts like H₂SO₄ (60–70% yield) .
  • Recyclability : The DES can be reused for 5 cycles without significant loss in activity, aligning with green chemistry principles .

Methoxy Derivatives

  • Glucuronidation: The 3,4,5-trimethoxybenzyl derivative enhances UDP-glucuronosyltransferase activity by 3.5-fold, making it valuable for prodrug design .

Antimicrobial Derivatives

  • Chain Length Effects : Analogs with longer alkyl chains (e.g., 11-oxoundecyl in compound 11f) show higher antimicrobial activity (93% yield in synthesis) but require further in vivo validation .

Contradictions and Limitations

  • Lipophilicity vs. Solubility : Fluorinated analogs, while highly lipophilic, exhibit poor aqueous solubility (<0.1 mg/mL), limiting their formulation options .

Preparation Methods

Patent-Based Alkylation Under Pressure

A Chinese patent (CN106397483A) describes the reaction of Ph₃P with chloroethane at 120–160°C under 8–12 kg/cm² pressure:

  • Reactants : Ph₃P (1 mol), chloroethane (1–2 mol), acetone/acetonitrile/ethanol as solvent.

  • Conditions : 30–40 hours at elevated temperature and pressure.

  • Workup : Centrifugation, drying, and recrystallization from acetonitrile.

  • Yield : 94.98% purity at 99.24%.

Solution-Phase Alkylation with 1-Bromobutane

A complementary procedure uses 1-bromobutane in acetonitrile at 70°C for 24 hours:

  • Reactants : Ph₃P (10 mmol), 1-bromobutane (10 mmol).

  • Conditions : Nitrogen atmosphere, 70°C, 24 hours.

  • Workup : Pentane washes, vacuum filtration.

  • Yield : Quantitative conversion (¹H NMR-confirmed).

Table 1: Comparison of Alkylation Methods

ParameterPatent MethodSolution-Phase
Temperature120–160°C70°C
Pressure8–12 kg/cm²Ambient
Time30–40 hours24 hours
SolventAcetone/acetonitrileAcetonitrile
Yield94.98%>99%

Acid Addition Using Hydrogen Bromide

Anhydrous HBr Addition

Triphenylphosphine hydrobromide is prepared by treating Ph₃P with anhydrous HBr in diethyl ether:

  • Reactants : Ph₃P (1 mol), HBr gas (1 mol).

  • Conditions : 0°C, 1 hour.

  • Workup : Filtration, recrystallization (CH₂Cl₂/Et₂O).

  • Yield : 90–95% as a white hygroscopic powder.

Aqueous HBr Alternative

Using 48% aqueous HBr followed by chloroform extraction achieves comparable results, though purity may require additional washes with warm ethyl acetate.

Specialized Alkylation for Functionalized Derivatives

Phthalimidylalkyltriphenylphosphonium Salts

A protocol for N-(bromoalkyl)phthalimide derivatives involves:

  • Reactants : N-(bromoalkyl)phthalimide (1 mmol), Ph₃P (1 mmol).

  • Conditions : THF, 60°C, 12 hours.

  • Workup : Solvent evaporation, diethyl ether trituration.

  • Application : Mitochondriotropic antioxidants for neurodegenerative disease research.

Mechanistic Insights and Functional Group Tolerance

Solvent Effects in Metal-Free Synthesis

Phenol’s hydrogen-bonding capability lowers the activation energy for bromide elimination, as demonstrated by deuterium-labeling experiments. Substrate scope studies reveal compatibility with electron-deficient aryl bromides but limited success with ortho-substituted derivatives.

Steric and Electronic Factors in Alkylation

Bulky alkyl halides (e.g., cyclohexyl bromide) require prolonged reaction times, while electron-withdrawing groups on aryl bromides enhance electrophilicity, accelerating phosphonium salt formation.

Industrial and Laboratory-Scale Considerations

MethodCatalyst CostEnergy InputSafety Risks
Metal-FreeNoneHighPhenol toxicity
AlkylationNoneModerateHigh-pressure hazards
HBr AdditionNoneLowCorrosive reagents

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Triphenylphosphonium bromide derivatives, and how can reaction efficiency be validated?

  • Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example, (4-Carboxybutyl)this compound is prepared by reacting triphenylphosphine with brominated carboxylic acid derivatives under inert conditions (argon/nitrogen) to prevent oxidation . Efficiency is validated using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent incorporation and assess purity. Solubility in polar solvents (e.g., DMF or methanol) is critical for reaction homogeneity .

Q. How does the carboxyalkyl chain length in Triphenylphosphonium salts influence their solubility and reactivity in polar solvents?

  • Methodology : Derivatives with longer carboxyalkyl chains (e.g., (5-Carboxypentyl)this compound) exhibit enhanced solubility in polar solvents due to increased polarity and hydrogen-bonding capacity. This is confirmed via UV-Vis spectroscopy and conductivity measurements . Shorter chains (e.g., methyl or propyl derivatives) require co-solvents like dichloromethane for solubilization .

Q. What purification techniques are recommended for isolating this compound salts?

  • Methodology : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for high-purity isolation. Column chromatography (silica gel, eluting with ethyl acetate/methanol) removes unreacted triphenylphosphine. Storage under inert gas (argon) at 4°C prevents hygroscopic degradation .

Advanced Research Questions

Q. How do hetero-Cope rearrangements of this compound derivatives enable the synthesis of nitrogen-phosphorus heterocycles?

  • Methodology : Aziridine or vinylaziridine derivatives react with alkynyl-Triphenylphosphonium salts (e.g., phenylethynyl-TPP bromide) to form intermediates that undergo [3,3]-sigmatropic rearrangements. These yield pyrrolinium or azepinium salts, characterized by 31P^{31}\text{P} NMR and X-ray crystallography . For example, heating (2-aziridinylallyl)-TPP bromide in acetonitrile generates 2-methylpyrrolinium salts .

Q. Why do certain this compound derivatives fail to form Wittig reagents under standard conditions?

  • Methodology : Steric hindrance or electron-withdrawing groups (e.g., nitro or cyano) on the alkyl chain can destabilize the ylide. For instance, (4-Cyanophenyl)methyl-TPP bromide does not form stable ylides with potassium tert-butoxide, instead undergoing decomposition to triphenylphosphine and aldehydes. Kinetic studies (via in situ IR) and DFT calculations identify electronic effects as the primary cause .

Q. How can conflicting data on the reactivity of this compound in oxidation reactions be resolved?

  • Methodology : Contradictions arise from solvent-dependent oxidation pathways. In aqueous DMSO, (4-Carboxybutyl)-TPP bromide forms phosphine oxide via radical intermediates (trapped with TEMPO). In anhydrous THF, however, oxidation yields phosphinate esters. Electrochemical studies (cyclic voltammetry) and ESR spectroscopy clarify these divergent mechanisms .

Key Safety and Handling Guidelines

  • PPE : Use EN 374-certified gloves and EN 166 goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/basic residues before incineration to avoid toxic HBr emissions .
  • Storage : Keep in amber vials under argon at 4°C to prevent photodegradation and moisture absorption .

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